Cas no 2229500-32-5 (tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate)

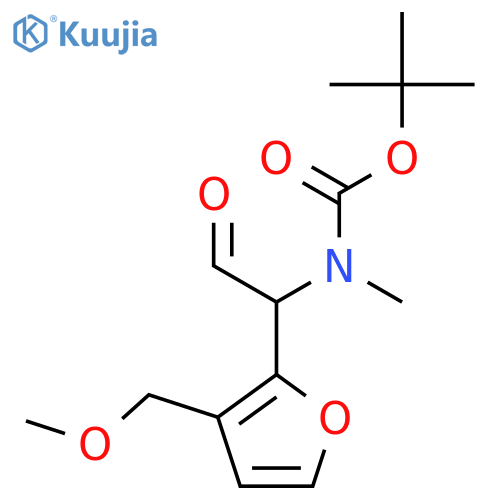

2229500-32-5 structure

商品名:tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate

tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate

- tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate

- EN300-1884466

- 2229500-32-5

-

- インチ: 1S/C14H21NO5/c1-14(2,3)20-13(17)15(4)11(8-16)12-10(9-18-5)6-7-19-12/h6-8,11H,9H2,1-5H3

- InChIKey: VMFSOFTWENXEOG-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)C1=C(C=CO1)COC)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 283.14197277g/mol

- どういたいしつりょう: 283.14197277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 7

- 複雑さ: 339

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 69Ų

tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1884466-10.0g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 10g |

$9627.0 | 2023-06-02 | ||

| Enamine | EN300-1884466-0.05g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 0.05g |

$1880.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-0.5g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 0.5g |

$2149.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-1.0g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 1g |

$2239.0 | 2023-06-02 | ||

| Enamine | EN300-1884466-0.25g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 0.25g |

$2059.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-1g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 1g |

$2239.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-5g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 5g |

$6492.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-10g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 10g |

$9627.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-0.1g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 0.1g |

$1970.0 | 2023-09-18 | ||

| Enamine | EN300-1884466-2.5g |

tert-butyl N-{1-[3-(methoxymethyl)furan-2-yl]-2-oxoethyl}-N-methylcarbamate |

2229500-32-5 | 2.5g |

$4388.0 | 2023-09-18 |

tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

2229500-32-5 (tert-butyl N-{1-3-(methoxymethyl)furan-2-yl-2-oxoethyl}-N-methylcarbamate) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量